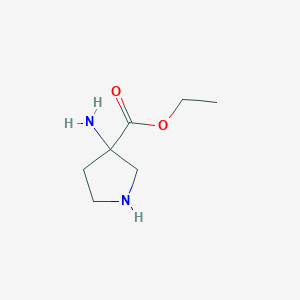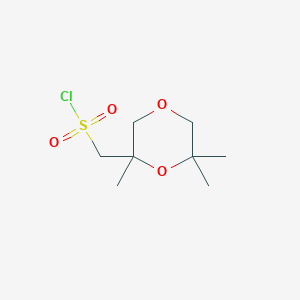
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is an organic compound with the molecular formula C8H15ClO4S It is a derivative of 1,4-dioxane, featuring a methanesulfonyl chloride group attached to the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride typically involves the reaction of 2,6,6-trimethyl-1,4-dioxane with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like pyridine or triethylamine are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Applications De Recherche Scientifique
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the modification of biomolecules for studying biological pathways and mechanisms.
Material Science: It is employed in the preparation of functional materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of (2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride involves its reactivity as a sulfonylating agent. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various substrates. This reactivity is utilized in modifying molecules and creating new chemical entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6,6-Dimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride: Similar in structure but with different methyl group positioning.
3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)propylmagnesium chloride: Another derivative with a different functional group.
Uniqueness
(2,6,6-Trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H15ClO4S |
|---|---|
Poids moléculaire |
242.72 g/mol |
Nom IUPAC |
(2,6,6-trimethyl-1,4-dioxan-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H15ClO4S/c1-7(2)4-12-5-8(3,13-7)6-14(9,10)11/h4-6H2,1-3H3 |
Clé InChI |
GMDXSYBLEHLEDR-UHFFFAOYSA-N |
SMILES canonique |
CC1(COCC(O1)(C)CS(=O)(=O)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


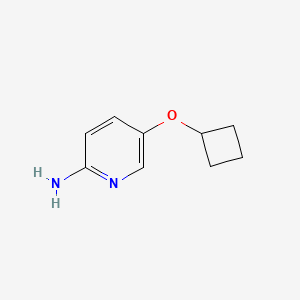

![Tert-butyl 3-{1-azabicyclo[1.1.0]butan-3-yl}-3-hydroxyazetidine-1-carboxylate](/img/structure/B13520034.png)

![1-[(3-chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine hydrochloride](/img/structure/B13520043.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)

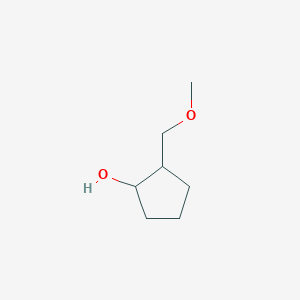
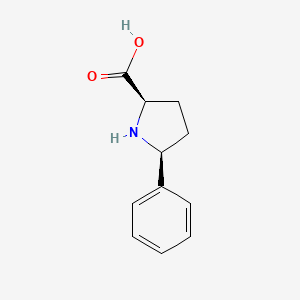
![Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520068.png)

